2,7-Dichloroimidazo[1,2-a]pyridine
Overview
Description
2,7-Dichloroimidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C7H4Cl2N2. This compound is part of the imidazopyridine family, which is known for its diverse biological and pharmacological activities. The presence of chlorine atoms at the 2 and 7 positions of the imidazo[1,2-a]pyridine ring system imparts unique chemical properties to this compound.
Mechanism of Action
Target of Action
The primary target of 2,7-Dichloroimidazo[1,2-a]pyridine is the KRAS G12C . This protein plays a crucial role in cell signaling and is often mutated in various types of cancers .
Mode of Action
This compound interacts with its targets through a covalent bond . This compound is part of a class of drugs known as targeted covalent inhibitors (TCIs), which work by forming a covalent bond with their target, thereby inhibiting its function .
Biochemical Pathways
Given its target, it likely impacts theRAS/RAF/MEK/ERK pathway , which is involved in cell proliferation and survival .
Result of Action
This compound has shown promising results as an anticancer agent. It has demonstrated potent activity against cancer cells with the KRAS G12C mutation . The compound’s action results in the inhibition of cell proliferation, leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dichloroimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,7-dichloropyridine with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 2,7-Dichloroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The imidazo[1,2-a]pyridine ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various substituents at specific positions on the ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-7-chloroimidazo[1,2-a]pyridine.
Scientific Research Applications
2,7-Dichloroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: Derivatives of this compound have shown potential as anticancer, antiviral, and antimicrobial agents.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
- 2,7-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid
- This compound-3-carbonitrile
- This compound-3-carbaldehyde
Comparison: Compared to its analogs, this compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. For example, the carboxylic acid derivative may exhibit different solubility and binding properties compared to the parent compound.
Properties
IUPAC Name |
2,7-dichloroimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-1-2-11-4-6(9)10-7(11)3-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPJHWXTBGICAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441018 | |
Record name | 2,7-Dichloroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190074-50-1 | |
Record name | 2,7-Dichloroimidazo[1,2-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=190074-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,7-Dichloroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-dichloroimidazo[1,2-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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